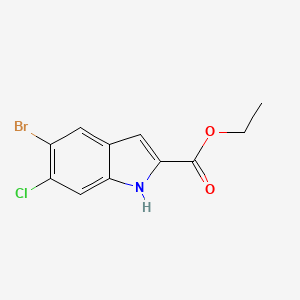
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound that boasts a complex structure, making it an intriguing subject for chemical research and application. This compound features a pyridazinone core fused with a cyclopropyl group and a thiazole moiety, integrated with a pyridine ring, making it a rich target for studying molecular interactions and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps starting from readily available precursors One common approach begins with the cyclization of a substituted pyridazinone with a cyclopropyl group
Industrial Production Methods: Industrial production of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically scales up from lab protocols, employing larger reactors and optimized purification methods. These methods include crystallization or chromatography to ensure high purity and yield. The use of automated synthesis machinery also helps in maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. For instance, the thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones. The amide linkage is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Utilizing reagents like hydrogen peroxide or peracids.
Reduction: Involving metal hydrides such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides.
Major Products
Oxidation Products: Sulfoxides and sulfones from the thiazole ring.
Reduction Products: Reduced amide derivatives.
Substitution Products: Thiazolyl derivatives with varied alkyl groups.
Aplicaciones Científicas De Investigación
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has versatile applications across multiple fields:
Chemistry: Used as a building block in organic synthesis due to its complex structure.
Biology: Explored for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation or infection.
Industry: Utilized in the development of new materials with specific electronic or structural properties.
Mecanismo De Acción
The mechanism of action of this compound is often related to its ability to interact with biological targets such as enzymes or receptors. It binds to these targets, potentially inhibiting their activity or altering their function. Key molecular pathways involved include inhibition of specific enzymatic processes or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
When compared to other pyridazinone and thiazole-based compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups. This uniqueness gives it a distinct profile in terms of reactivity and potential bioactivity. Similar compounds include:
4-(2-Pyridinyl)thiazole derivatives: Known for their bioactivity and chemical versatility.
Cyclopropyl-pyridazinones: Widely studied for their pharmacological properties.
By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can continue to explore its potential across various scientific domains.
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(9-22-16(24)7-6-12(21-22)11-4-5-11)20-17-19-14(10-25-17)13-3-1-2-8-18-13/h1-3,6-8,10-11H,4-5,9H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSBPNWYMHERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2745651.png)
![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)
![2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B2745654.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)
![N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHYL]-N'-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B2745657.png)
![5-[(2,4-dichlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2745663.png)
![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)




![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2745672.png)
